Hydrogen Bonding Capacity: Superior Donor/Acceptor Profile vs. 3-Amino-1H-pyrazole-5-carboxylic Acid
(3-Amino-1H-pyrazol-5-yl)methanol offers a balanced hydrogen bond donor (HBD) and acceptor (HBA) count of 3 each, derived from its amino and hydroxymethyl groups . In contrast, a common alternative scaffold, 3-amino-1H-pyrazole-5-carboxylic acid, typically presents a different HBD/HBA ratio due to the carboxylic acid moiety. This quantitative difference is crucial for medicinal chemists designing compounds with precise target-binding profiles, as the number of hydrogen bond donors and acceptors directly correlates with a molecule's ability to form stable complexes with biological macromolecules.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | HBD Count: 3; HBA Count: 3 |
| Comparator Or Baseline | 3-Amino-1H-pyrazole-5-carboxylic acid (HBD Count: typically 3; HBA Count: typically 4) |
| Quantified Difference | Target compound has one fewer HBA than the carboxylic acid analog, which can reduce non-specific binding and improve membrane permeability. |
| Conditions | Calculated molecular property based on chemical structure . |
Why This Matters
The specific HBD/HBA count of 3/3 is optimal for certain target binding pockets, making (3-Amino-1H-pyrazol-5-yl)methanol a more selective scaffold for lead optimization campaigns focused on oral bioavailability and target specificity.
